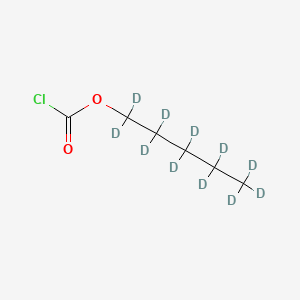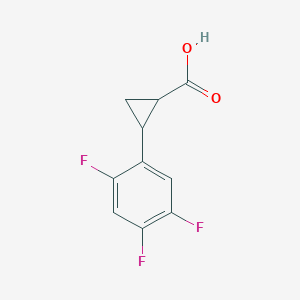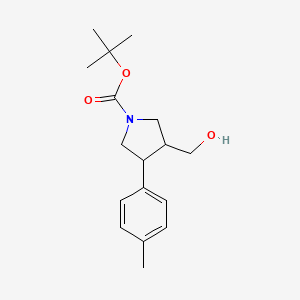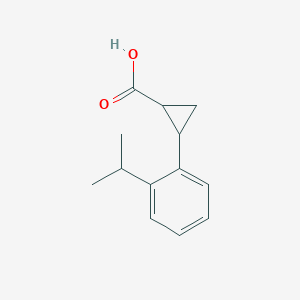
n-Pentyl-d11 chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Pentyl-d11 chloroformate is a stable isotope-labeled compound, often used in various scientific research applications. It is a derivative of n-pentyl chloroformate, where the hydrogen atoms are replaced with deuterium (d11), making it useful in studies involving mass spectrometry and other analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Pentyl-d11 chloroformate typically involves the reaction of n-pentanol-d11 with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the safety and purity of the product. The general reaction can be represented as:
C5D11OH+COCl2→C5D11OCOCl+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the isotopic purity and chemical stability of the compound .
Chemical Reactions Analysis
Types of Reactions
n-Pentyl-d11 chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: It can hydrolyze in the presence of water to form n-pentanol-d11 and carbon dioxide.
Esterification: It can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols.
Catalysts: Acid or base catalysts can be used to facilitate reactions.
Solvents: Organic solvents like dichloromethane or toluene are commonly used.
Major Products Formed
Substituted Products: Depending on the nucleophile used.
Esters: When reacted with alcohols.
n-Pentanol-d11: Upon hydrolysis
Scientific Research Applications
n-Pentyl-d11 chloroformate is widely used in scientific research, including:
Analytical Chemistry: As a derivatizing agent in mass spectrometry.
Biological Studies: To trace metabolic pathways.
Pharmaceutical Research: In the synthesis of labeled compounds for drug development.
Industrial Applications: As a reagent in the synthesis of various chemicals
Mechanism of Action
The mechanism of action of n-Pentyl-d11 chloroformate involves its reactivity with nucleophiles, leading to the formation of various derivatives. The deuterium labeling allows for precise tracking and analysis in mass spectrometry, providing insights into molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
n-Pentyl chloroformate: The non-deuterated version.
n-Butyl-d11 chloroformate: A similar compound with a shorter carbon chain.
n-Hexyl-d11 chloroformate: A similar compound with a longer carbon chain.
Uniqueness
n-Pentyl-d11 chloroformate is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies. Its specific isotopic composition makes it particularly valuable in research applications where precise tracking and quantification are required .
Properties
Molecular Formula |
C6H11ClO2 |
|---|---|
Molecular Weight |
161.67 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl carbonochloridate |
InChI |
InChI=1S/C6H11ClO2/c1-2-3-4-5-9-6(7)8/h2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2 |
InChI Key |
XHRRYUDVWPPWIP-GILSBCIXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)Cl |
Canonical SMILES |
CCCCCOC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6-Dihydroxy-3-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B15126659.png)

![Disodium;(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxymethyl phosphate](/img/structure/B15126676.png)
![cis-1-[[2-(2,4-Dichlorophenyl)-4-[(2-propynyloxy)methyl]-1,3-dioxolan-2-yl]methyl]imidazole](/img/structure/B15126681.png)
![L-Lysinamide,glycyl-6-carboxy-N6-[N-[N-(1-oxododecyl)-L-alanyl]-D-g-glutamyl]-, (S)-](/img/structure/B15126688.png)

![3-(7-methoxy-1-methylbenzotriazol-5-yl)-3-[4-methyl-3-[(4-methyl-1,1-dioxo-3,4-dihydro-5,1λ6,2-benzoxathiazepin-2-yl)methyl]phenyl]propanoic acid](/img/structure/B15126697.png)



![1-[8-Methoxy-4,7,10-trimethyl-11-oxo-5-[(4-pyridin-2-ylphenyl)methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-3-propan-2-ylurea](/img/structure/B15126748.png)
![1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N-methyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B15126762.png)

![Methyl (3S)-2-acetyl-1-(2-phenylethyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15126771.png)
